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Compound of Interest

Compound Name: ERK2-IN-3

Cat. No.: B12379895 Get Quote

A critical node in cellular signaling, Extracellular signal-regulated kinase 2 (ERK2), is a well-

established therapeutic target in oncology and other diseases. This technical guide provides an

in-depth overview of a key inhibitor, ERK2-IN-3, for researchers, scientists, and drug

development professionals. It has come to light that the designation "ERK2-IN-3" is associated

with two distinct chemical entities, each with a unique CAS number and inhibitory profile. This

guide will address both compounds to ensure clarity and comprehensive understanding.

The two compounds identified as ERK2-IN-3 are:

ERK2-IN-3 (also known as ASN007 or ERAS-007) with the CAS number 2055597-12-9. This

is a potent, orally active inhibitor of both ERK1 and ERK2, exhibiting low single-digit

nanomolar IC50 values.

ERK2-IN-3 (also referred to as compound 2 or GP17) with the CAS number 1415050-57-5.

This compound is an inhibitor of ERK2, demonstrating selectivity for the wild-type and a

specific mutant form of the enzyme.

This guide will delineate the technical details of each, including their chemical properties,

supplier information, and relevant experimental protocols, presented in a structured format for

ease of comparison and implementation in a research setting.

Compound 1: ERK2-IN-3 (ASN007)
CAS Number: 2055597-12-9
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ASN007 is a highly potent inhibitor of the ERK1/2 signaling pathway, demonstrating significant

anti-tumor activity in preclinical models, particularly those with RAS or RAF mutations.

Quantitative Data Summary
Property Value Reference

IC50 (ERK1) 2 nM [1]

IC50 (ERK2) 2 nM [1]

Molecular Formula C₂₂H₂₅ClFN₇O₂

Molecular Weight 473.94 g/mol

Supplier Details
Supplier Catalog Number

TargetMol T9141

MedKoo Biosciences 207046

Selleck Chemicals S8605

BOC Sciences 2055597-12-9

Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric):

A radiometric enzymatic assay is a standard method to determine the direct inhibitory effect of

a compound on its target kinase.

Objective: To quantify the IC50 value of ASN007 against ERK1 and ERK2.

Methodology:

Prepare a reaction mixture containing purified recombinant ERK1 or ERK2 enzyme, a

suitable substrate (e.g., Myelin Basic Protein, MBP), and the kinase assay buffer.
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Add varying concentrations of ASN007 or a vehicle control (DMSO) to the reaction

mixture.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

Stop the reaction and spot the mixture onto a phosphocellulose membrane.

Wash the membrane to remove unincorporated [γ-³³P]ATP.

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

Calculate the percentage of inhibition for each concentration of ASN007 and determine the

IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Western Blotting for ERK Phosphorylation:

This assay assesses the ability of the inhibitor to block ERK signaling within a cellular context.

Objective: To determine the effect of ASN007 on the phosphorylation of ERK and its

downstream targets (e.g., RSK1).

Methodology:

Culture a relevant cancer cell line (e.g., with a BRAF or KRAS mutation) to 70-80%

confluency.

Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

Pre-treat the cells with various concentrations of ASN007 or a vehicle control for 1-2

hours.

Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15

minutes) to induce ERK phosphorylation.

Lyse the cells and determine the total protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK),

total ERK, phosphorylated RSK1 (p-RSK1), and a loading control (e.g., GAPDH).

Incubate with appropriate secondary antibodies and visualize the protein bands using a

chemiluminescence detection system.

Quantify the band intensities to determine the extent of inhibition of ERK phosphorylation.

[1]

Compound 2: ERK2-IN-3 (compound 2, GP17)
CAS Number: 1415050-57-5

This compound is an inhibitor of ERK2, with reported activity against both the wild-type enzyme

and a specific mutant.

Quantitative Data Summary
Property Value Reference

IC50 (Erk2WT) 5 µM [3]

IC50 (Erk2DS1) 42 nM [3]

Molecular Formula C₂₆H₂₁F₃N₄O

Molecular Weight 462.47 g/mol

Supplier Details
Supplier Catalog Number

MedChemExpress HY-18849

Immunomart HY-18849

Experimental Protocols
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Detailed experimental protocols for this specific compound are less readily available in the

public domain compared to ASN007. However, standard kinase assay methodologies, similar

to those described for ASN007, would be applicable to determine its inhibitory activity.

In Vitro Kinase Assay (General Protocol):

Objective: To measure the IC50 of ERK2-IN-3 (compound 2) against wild-type and mutant

ERK2.

Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the

amount of ADP produced during the kinase reaction.

Set up kinase reactions with purified ERK2 enzyme (wild-type or mutant), a suitable

substrate, and ATP in a kinase buffer.

Add serial dilutions of ERK2-IN-3 (compound 2) or a vehicle control.

Incubate the reactions to allow for ATP consumption.

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal

using luciferase.

Measure the luminescence, which is proportional to the amount of ADP formed and thus

the kinase activity.

Calculate the percentage of inhibition and determine the IC50 value.[4]

ERK2 Signaling Pathway
The ERK2 signaling pathway is a central cascade that transduces extracellular signals to the

nucleus, regulating a wide array of cellular processes. A simplified representation of this

pathway is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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